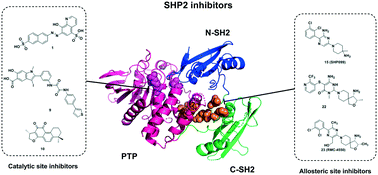Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors
RSC Medicinal Chemistry Pub Date: 2022-01-15 DOI: 10.1039/D1MD00386K
Abstract
Src homology 2 domain-containing protein tyrosine phosphatase (SHP2) is a non-receptor protein tyrosine phosphatase encoded by the Ptpn11 gene, which regulates cell growth, differentiation and apoptosis via modulating various signaling pathways, such as the RAS/ERK signaling pathway, and participates in the PD-1/PD-L1 pathway governing immune surveillance. It has been recognized as a breakthrough antitumor therapeutic target. Besides, numerous studies have shown that SHP2 plays an important role in the regulation of inflammatory diseases. However, inhibitors targeting the active site of SHP2 lack drug-likeness due to their low selectivity and poor bioavailability, thus none has advanced to clinical development. Recently, allosteric inhibitors that stabilize the inactive conformation of SHP2 have achieved breakthrough progress, providing the clinical proof for the druggability of SHP2 as an antitumor drug target. This paper reviews the recently reported design and discovery of SHP2 small molecule inhibitors, focused on the structure–activity relationship (SAR) analysis of several representative SHP2 inhibitors, outlining the evolution and therapeutic potential of the small molecule inhibitors targeting SHP2.

Recommended Literature
- [1] Proceedings at the Meetings of the Chemical Society
- [2] Cu-catalyzed tandem reactions of fluorinated alkynes with sulfonyl azides en route to 2-trifluoromethylquinolines†
- [3] π–π stacking: a strategy to improve the electron mobilities of bipolar hosts for TADF and phosphorescent devices with low efficiency roll-off†
- [4] Symmetrical non-chelating poly-N-heterocyclic carbenes†
- [5] Large static first and second hyperpolarizabilities dominated by excess electron transition for radical ion pair salts M2˙+TCNQ˙− (M = Li, Na, K)†
- [6] Twists or turns: stabilising alpha vs. beta turns in tetrapeptides†
- [7] Direct synthesis of acetic acid from carbon dioxide and methane over Cu-modulated BEA, MFI, MOR and TON zeolites: a density functional theory study†
- [8] An innovative synthesis approach toward the preparation of structurally defined multiresponsive polymer (co)networks
- [9] Catalysis of the transfer of hydrogen from propan-2-ol to αβ-unsaturated ketones by organoiridium compounds. A carbon–iridium compound containing a chelate keto-group
- [10] 10th Spiers Memorial Lecture. Transfer mechanisms of electronic excitation

Journal Name:RSC Medicinal Chemistry
Research Products
-
CAS no.: 12006-60-9
-
CAS no.: 1030-27-9









